molecular formula C9H14OS B8366280 4-(Thian-3-YL)but-3-EN-2-one

4-(Thian-3-YL)but-3-EN-2-one

Cat. No. B8366280
M. Wt: 170.27 g/mol
InChI Key: OFRGHVLUBPEFPT-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Thian-3-YL)but-3-EN-2-one is a useful research compound. Its molecular formula is C9H14OS and its molecular weight is 170.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thian-3-YL)but-3-EN-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thian-3-YL)but-3-EN-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Thian-3-YL)but-3-EN-2-one

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

(E)-4-(thian-3-yl)but-3-en-2-one

InChI

InChI=1S/C9H14OS/c1-8(10)4-5-9-3-2-6-11-7-9/h4-5,9H,2-3,6-7H2,1H3/b5-4+

InChI Key

OFRGHVLUBPEFPT-SNAWJCMRSA-N

Isomeric SMILES

CC(=O)/C=C/C1CCCSC1

Canonical SMILES

CC(=O)C=CC1CCCSC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The aqueous solution of sodium acetoacetate which was obtained by hydrolysis of aqueous sodium hydroxide solution of methylacetoacetate according to the method of Example 1 was 32% in concentration. 93.0 g (0.24 moles) of the aqueous solution was placed in a redaction vessel of 200 ml in inside volume, 2.26 g (0.02 moles) of 3,5-dimethylpiperidine was added, and pH was adjusted to 7.0 with concentrated hydrochloric acid. Into the resulting solution were added 20 ml of toluene and 26.0 g (0.20 moles) of 3-tetrahydrothiopyrane carbaldehyde, and a mixture of toluene and water was distilled by aspirator under reduced pressure at an inside temperature of 40° C. During the distillation, the pH was adjusted to 7.0 to 7.5 with concentrated hydrochloric acid and the same amount of toluene as that of toluene distilled was continuously added into the reaction vessel so that the amount of toluene in the vessel was always about 20 ml. After 5 hours, the same post treatment as that used in Examaple 4 was carried out to give the intended product of 4-(3-tetrahydrothiopyranyl)-3-butene-2-one with yield of 88.2%.
[Compound]
Name
aqueous solution
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
2.26 g
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reactant
Reaction Step One
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reactant
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20 mL
Type
reactant
Reaction Step Three
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26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

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